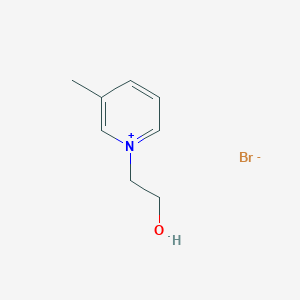![molecular formula C12H11N3O B3360885 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 90016-89-0](/img/structure/B3360885.png)
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Overview
Description
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one is a heterocyclic compound that belongs to the pyridazinoindole family. This compound has garnered significant interest due to its potential pharmacological activities, particularly in the field of cancer therapy. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions. This reaction yields 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, which can then be further modified through alkylation reactions to introduce the ethyl group at the 1-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one involves the inhibition of key molecular targets such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one can be compared with other similar compounds, such as:
Pyridazinoindole derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They exhibit similar pharmacological activities but may vary in potency and selectivity.
Pyridazine and pyridazinone derivatives: These compounds contain a pyridazine ring and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Indole derivatives: Indole-based compounds are known for their diverse biological activities and are widely used in drug discovery and development.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of molecular targets involved in cancer progression, making it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
1-ethyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-8-10-7-5-3-4-6-9(7)13-11(10)12(16)15-14-8/h3-6,13H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLODGXHJBVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C2=C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520789 | |
| Record name | 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90016-89-0 | |
| Record name | 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B3360838.png)


![5H-Pyrido[3,2-b]pyrrolizin-5-one](/img/structure/B3360860.png)
![5H-Pyrido[3,2-b]pyrrolizin-5-ol](/img/structure/B3360867.png)

![1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3360881.png)
![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-formyl-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3360891.png)

![1H-Thieno[3,4-d]imidazole-2(3H)-thione](/img/structure/B3360902.png)
![8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine](/img/structure/B3360913.png)

